molecular formula C14H12N2O3S2 B6522294 2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione CAS No. 950454-21-4

2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione

Katalognummer B6522294
CAS-Nummer: 950454-21-4
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: IAZFSLRVPCJUOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

While specific synthesis methods for your compound were not found, similar compounds, such as 1,3,4-thiadiazole Schiff base derivatives, have been synthesized using microwave-assisted methods . These methods often result in shorter reaction times compared to conventional heating methods .


Chemical Reactions Analysis

Similar compounds, such as 1,3,4-thiadiazoles, have been synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

Antioxidant Properties: The compound’s phenyl ring, sulfur atom, and nitrile group contribute to its antioxidant activity. Researchers explore its potential as a free radical scavenger, which could be valuable in combating oxidative stress-related diseases.

Anti-Inflammatory Effects: Given its structural features, this compound might inhibit inflammatory pathways. Investigating its impact on cytokines, enzymes, and cell signaling pathways could lead to novel anti-inflammatory drugs.

Safety and Hazards

Safety data sheets (SDS) often provide information on the hazards of a compound and how to handle it safely. For example, the SDS for 2-[3-methoxy-4-(methylsulfanyl)phenyl]acetonitrile is available .

Zukünftige Richtungen

The future directions of research on a compound depend on its properties and potential applications. While specific future directions for your compound were not found, similar compounds have shown promise in various areas of research .

Wirkmechanismus

Target of Action

The primary targets of this compound are the peroxisome proliferator-activated receptors (PPARs), specifically PPAR-alpha and PPAR-delta . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .

Mode of Action

The compound acts as an agonist for PPAR-alpha and PPAR-delta . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the compound binds to PPAR-alpha and PPAR-delta, activating them and leading to changes in gene expression .

Biochemical Pathways

The activation of PPAR-alpha and PPAR-delta affects various biochemical pathways. One of the key pathways involves the downregulation of CYP7A1, the key enzyme for the synthesis of bile acids from cholesterol, through a Fibroblast Growth Factor 21 (FGF21)-dependent mechanism . This leads to a decrease in bile acid synthesis, which can have downstream effects on lipid metabolism and inflammation .

Pharmacokinetics

Similar compounds have been found to be metabolized primarily by cytochrome p450 enzymes, including cyp1a2, cyp2c19, cyp2d6, and cyp3a4 . These enzymes play a pivotal role in the metabolism of many drugs, affecting their bioavailability and therapeutic efficacy .

Result of Action

The activation of PPAR-alpha and PPAR-delta by the compound leads to a decrease in bile acid synthesis, which can have various molecular and cellular effects. For instance, in patients with primary biliary cholangitis (PBC), a condition for which the compound is indicated, it has been found to reduce the mean levels of alkaline phosphatase (ALP), a marker of liver disease .

Eigenschaften

IUPAC Name

2-(3-methylsulfanylphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S2/c1-20-11-6-4-5-10(9-11)16-14(17)15-12-7-2-3-8-13(12)21(16,18)19/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZFSLRVPCJUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2C(=O)NC3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Methylsulfanyl)phenyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.